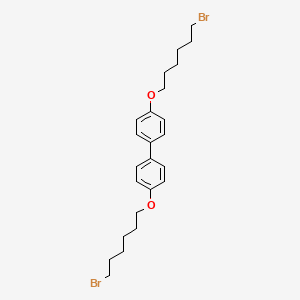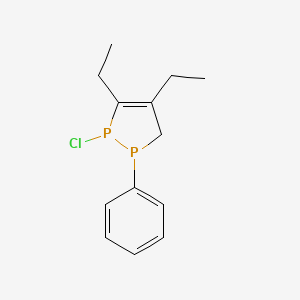
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is a unique organophosphorus compound. This compound features a diphosphole ring, which is a five-membered ring containing two phosphorus atoms. The presence of chlorine, ethyl, and phenyl groups attached to the diphosphole ring makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a chlorinated phosphorus compound with an ethyl-substituted phenyl compound in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized diphosphole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine, ethyl, and phenyl groups, which can affect the electron density and steric properties of the diphosphole ring. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,3-dihydro-1H-1,2-diphosphole: Lacks the ethyl and phenyl groups, making it less sterically hindered.
4,5-Diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole: Lacks the chlorine atom, which affects its reactivity in substitution reactions.
Uniqueness
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is unique due to the combination of chlorine, ethyl, and phenyl groups attached to the diphosphole ring
Eigenschaften
CAS-Nummer |
163277-09-6 |
|---|---|
Molekularformel |
C13H17ClP2 |
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
1-chloro-4,5-diethyl-2-phenyl-3H-diphosphole |
InChI |
InChI=1S/C13H17ClP2/c1-3-11-10-15(16(14)13(11)4-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
TUCCFRGYDCHALM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(P(P(C1)C2=CC=CC=C2)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
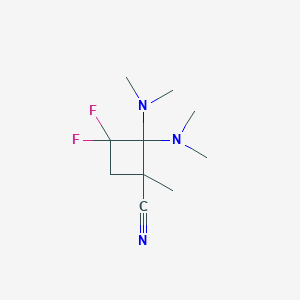
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
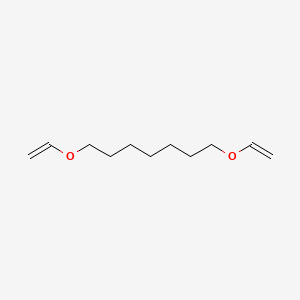
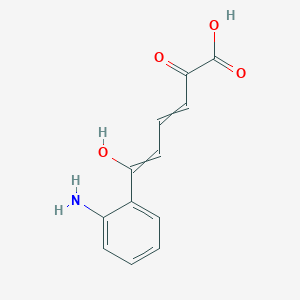

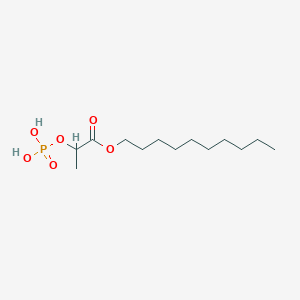

![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)

![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
